molecular formula C6H12O2 B134882 3R-Hydroxyhexan-2-one CAS No. 152212-60-7

3R-Hydroxyhexan-2-one

Cat. No.: B134882
CAS No.: 152212-60-7
M. Wt: 116.16 g/mol
InChI Key: UHSBCAJZDUQTHH-ZCFIWIBFSA-N
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Description

3R-Hydroxyhexan-2-one is a chiral hydroxy ketone with the molecular formula C₆H₁₂O₂ and a hydroxyl group at the third carbon in the R-configuration. Its stereochemistry and functional groups (hydroxyl and ketone) make it a versatile intermediate in pharmaceuticals, fragrances, and asymmetric catalysis.

Properties

CAS No.

152212-60-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-3-hydroxyhexan-2-one

InChI

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1

InChI Key

UHSBCAJZDUQTHH-ZCFIWIBFSA-N

SMILES

CCCC(C(=O)C)O

Isomeric SMILES

CCC[C@H](C(=O)C)O

Canonical SMILES

CCCC(C(=O)C)O

Synonyms

2-Hexanone, 3-hydroxy-, (3R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3R-Hydroxyhexan-2-one and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
3R-Hydroxyhexan-2-one Not explicitly provided C₆H₁₂O₂ 116.16 Hydroxyl (R-configuration), ketone Linear chain, chiral center at C3
5-Hexen-2-one, 3-hydroxy-1-phenyl-, (3R)- 732279-41-3 C₁₂H₁₄O₂ 190.24 Hydroxyl (R), ketone, phenyl, alkene Aromatic phenyl group, unsaturated hexenone
(6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one 34315-76-9 C₁₀H₁₄O₂ 166.22 Hydroxyl, ketone, cyclic enone, isopropyl Cyclohexenone ring, multiple chiral centers
3-Hexyn-2-one, 5-hydroxy- 15441-67-5 C₆H₈O₂ 112.13 Hydroxyl, ketone, alkyne Linear chain with terminal alkyne
(3S)-3-amino-1-hydroxy-5-methylhexan-2-one Not provided C₇H₁₅NO₂ 145.20 Hydroxyl, ketone, amino (S-configuration) Branched chain, nitrogen functionality

Stereochemical and Functional Differences

  • Stereoisomerism: 3R-Hydroxyhexan-2-one vs. 3S-Hydroxyhexan-2-one: The R/S configuration at C3 significantly impacts biological activity. ChEBI classifies both as monosaccharides, but their stereochemistry may influence enzyme specificity in metabolic pathways .
  • Functional Group Diversity :

    • Aromatic vs. Aliphatic : The phenyl group in 5-Hexen-2-one, 3-hydroxy-1-phenyl-, (3R)- enhances π-π stacking interactions, altering solubility and reactivity compared to linear 3R-Hydroxyhexan-2-one .
    • Cyclic vs. Linear : Cyclic structures like (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one exhibit restricted conformational flexibility, affecting their stability in catalytic applications .
    • Alkyne Functionality : The terminal alkyne in 3-Hexyn-2-one, 5-hydroxy- enables click chemistry applications, a feature absent in saturated analogs .

Critical Analysis of Contradictions and Gaps

  • Functional Group Trade-offs : The alkyne in 3-Hexyn-2-one, 5-hydroxy- enhances reactivity but reduces stability compared to saturated analogs, limiting its industrial use .

Preparation Methods

Dithiane-Mediated Synthesis

The most widely documented method involves a dithiane intermediate, adapted from Schröder et al. (1994) with modifications by Lacey et al. (2007).

Reaction Sequence

  • Deprotonation and Alkylation : 2-Methyl-1,3-dithiane is deprotonated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −30°C. Butanal is added at −78°C to form 2-(1-hydroxybutyl)-2-methyl-1,3-dithiane in 88% yield.

  • Dithiane Deprotection : Treatment with N-iodosuccinimide (NIS) removes the dithiane protecting group, yielding racemic 3-hydroxyhexan-2-one. Modifications to the original protocol, such as fractional distillation (1.8 mm Hg, 36–39°C) instead of rotary evaporation, prevent product loss due to volatility.

Key Data :

  • Overall yield: 74%

  • Purity: >95% (by GC-MS)

Enantioselective Synthesis of (3R)-Hydroxyhexan-2-one

Enzymatic Kinetic Resolution

Racemic 3-hydroxyhexan-2-one is resolved using lipase Amano AK under transesterification conditions.

Procedure

  • Reaction Setup : A mixture of racemic 3-hydroxyhexan-2-one (5.10 g, 43.9 mmol), vinyl acetate (11.34 g, 131.7 mmol), lipase Amano AK (1.275 g), and 4Å molecular sieves in pentane is stirred at 4°C under argon.

  • Progress Monitoring : Chiral GC (Cyclodex-B column) tracks enantiomeric excess, stopping the reaction at 62 hours to prevent ee degradation.

  • Purification : Vacuum flash chromatography (pentane/Et₂O gradients) isolates unreacted (3R)-enantiomer, followed by Kugelrohr distillation.

Key Outcomes :

  • Yield: 64% (based on R-enantiomer)

  • Enantiomeric Excess: 94% ee

Industrial Scalability Considerations

  • Catalyst Efficiency : Lipase Amano AK exhibits threefold faster kinetics than lipase PS, reducing production time.

  • Solvent Optimization : Pentane minimizes side reactions and simplifies solvent recovery.

  • Distillation : Low-pressure distillation (1.3 mm Hg) ensures high-purity product without thermal decomposition.

Analytical Validation of Enantiomeric Purity

Chiral Gas Chromatography

A Cyclodex-B column (30 m × 0.25 mm i.d.) resolves (3R)- and (3S)-enantiomers, with the R-form eluting first. GC conditions:

  • Injector Temperature: 150°C

  • Oven Program: 50°C (2 min) → 10°C/min → 200°C

  • Detection: Mass spectrometry (EI mode, 70 eV)

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra match authenticated standards, confirming structural integrity. Key shifts:

  • Ketone Carbon (C2): δ 207.1 ppm

  • Hydroxyl-Bearing Carbon (C3): δ 68.9 ppm

Data Tables

Table 1: Synthetic Conditions and Outcomes

StepReagents/ConditionsYieldee%
Dithiane alkylationn-BuLi, THF, −78°C88%N/A
Dithiane deprotectionNIS, CH₂Cl₂74%N/A
Kinetic resolutionLipase AK, vinyl acetate, pentane, 4°C64%94

Table 2: Physical Properties

PropertyValue
Molecular Weight116.16 g/mol
Boiling Point34–38°C (1.3 mm Hg)
XLogP3-AA0.6
Rotatable Bond Count3

Q & A

Q. What are the optimal synthetic routes for 3R-Hydroxyhexan-2-one, and how can enantiomeric purity be ensured?

Q. Which spectroscopic techniques are most effective for characterizing 3R-Hydroxyhexan-2-one?

Methodological Answer:

  • NMR Analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the ketone and hydroxy groups. Assign stereochemistry via NOESY or JJ-based coupling constants. Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula. Fragmentation patterns can distinguish regioisomers or degradation products.
  • IR Spectroscopy : Identify characteristic O-H (3200–3600 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches. Quantify hydrogen bonding effects using peak broadening analysis .

Q. How should 3R-Hydroxyhexan-2-one be stored to maintain stability?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or ketone reduction. Monitor stability via periodic HPLC analysis .
  • Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to identify degradation pathways. Use LC-MS to characterize byproducts .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of 3R-Hydroxyhexan-2-one be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with vibrational CD (VCD) and electronic CD (ECD) to cross-validate stereochemistry. Discrepancies may arise from solvent effects or crystal packing .
  • Contradiction Analysis : Apply constraint-based simulations (e.g., molecular dynamics) to model conflicting data scenarios. Over-constrained systems require iterative relaxation of variables (e.g., solvent polarity assumptions) .

Q. What experimental designs are suitable for investigating the metabolic pathways of 3R-Hydroxyhexan-2-one?

Methodological Answer:

  • In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Optimize incubation conditions (pH, cofactors) using fractional factorial designs .
  • Isotopic Labeling : Incorporate 13C^{13}\text{C} at the ketone group to track metabolic fate via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

Q. How can computational models predict the biological interactions of 3R-Hydroxyhexan-2-one?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., dehydrogenases). Validate predictions with in vitro inhibition assays .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts. Address overfitting via leave-one-out cross-validation .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible results in enantioselective synthesis?

Methodological Answer:

  • Trace Impurity Analysis : Use GC-MS or ICP-OES to detect catalyst residues or metal contaminants affecting reaction outcomes. Document solvent batch variability (e.g., peroxide levels in ethers) .
  • Method Transparency : Publish full experimental protocols (e.g., stirring speed, degassing steps) in supplementary materials to enable replication .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of 3R-Hydroxyhexan-2-one research?

Methodological Answer:

  • Data Presentation : Follow the Beilstein Journal’s standards for tables and figures. Avoid duplicating data in text and visuals; use SI for raw datasets .
  • Ethical Compliance : For studies involving biological systems, include IRB approvals and informed consent documentation in the methods section .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3R-Hydroxyhexan-2-one
Reactant of Route 2
Reactant of Route 2
3R-Hydroxyhexan-2-one

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